3-Bromo-5-trimethylsilanyl-isoxazole
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Overview
Description
3-Bromo-5-trimethylsilanyl-isoxazole is a chemical compound with the molecular formula C6H10BrNOSi It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
3-Bromo-5-trimethylsilanyl-isoxazole, also known as 3-bromo-5-(trimethylsilyl)-1,2-oxazole, is a compound that belongs to the isoxazole class . The primary targets of isoxazole compounds are usually biological targets based on their chemical diversity . .
Mode of Action
Isoxazole compounds typically interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Isoxazole compounds are known to have significant biological interests . For instance, some 3,5-diaryl isoxazole scaffolds have been demonstrated as effective anticancer mediators .
Result of Action
Some isoxazole derivatives have been studied for their effects on leukemia hl-60 cells culture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-trimethylsilanyl-isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction is often catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-trimethylsilanyl-isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Cycloaddition Reactions: As mentioned earlier, the compound can participate in cycloaddition reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Copper (I) and Ruthenium (II) Catalysts: Used in cycloaddition reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted isoxazole derivatives .
Scientific Research Applications
3-Bromo-5-trimethylsilanyl-isoxazole has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-5-trimethylsilanyl-isoxazole include other isoxazole derivatives, such as:
3-Bromo-isoxazoline Derivatives: These compounds have similar chemical structures and properties.
3,4,5-Trisubstituted Isoxazoles: These derivatives are synthesized using similar cycloaddition reactions.
Uniqueness
This compound is unique due to the presence of the trimethylsilanyl group, which imparts specific chemical properties and reactivity to the compound. This makes it a valuable building block in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(3-bromo-1,2-oxazol-5-yl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNOSi/c1-10(2,3)6-4-5(7)8-9-6/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMJJMZLBUOKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NO1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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